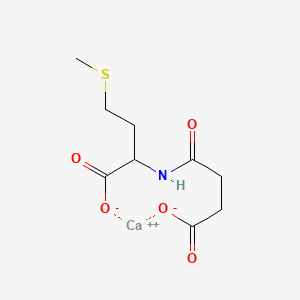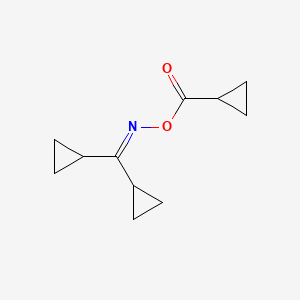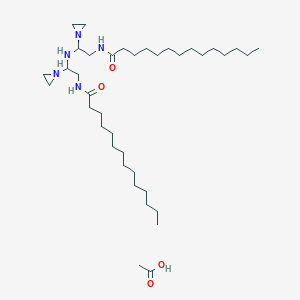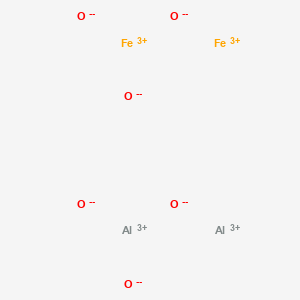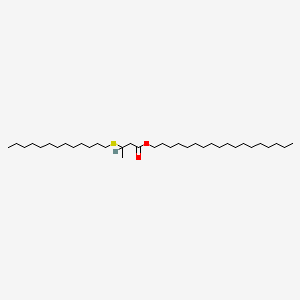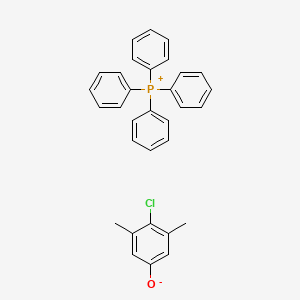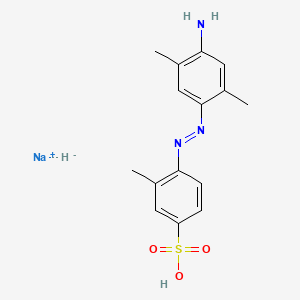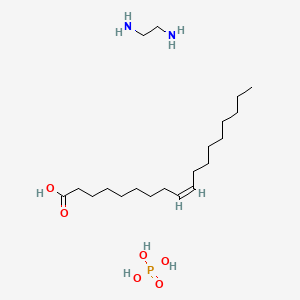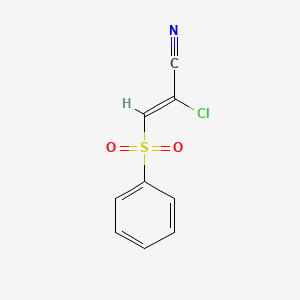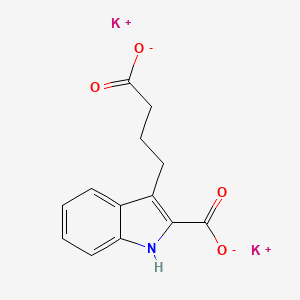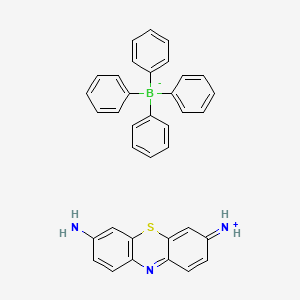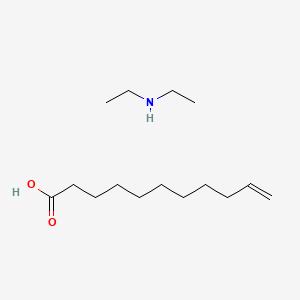
Einecs 302-015-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-015-0, also known by its Chemical Abstracts Service number 94088-17-2, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Industrial Production Methods: Industrial production methods for Einecs 302-015-0 typically involve large-scale chemical synthesis in controlled environments. These methods ensure the consistent quality and purity of the compound. The production process may include steps such as reaction optimization, scaling up from laboratory to industrial scale, and implementing quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Einecs 302-015-0 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions such as temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Einecs 302-015-0 has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and research.
Biology: The compound may be utilized in biological studies to investigate its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: this compound can be employed in industrial processes, such as the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of Einecs 302-015-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or chemical research.
Comparison with Similar Compounds
Einecs 302-015-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8 (amyl nitrite): Used in medical and industrial applications.
Einecs 234-985-5 (bismuth tetroxide): Employed in various chemical processes.
Einecs 239-934-0 (mercurous oxide): Utilized in specific industrial applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity and applications in different fields.
Properties
CAS No. |
94088-17-2 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-ethylethanamine;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-5-4-2/h2H,1,3-10H2,(H,12,13);5H,3-4H2,1-2H3 |
InChI Key |
HFNLVNNKPNQWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





